Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)-6-fluoroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEXLMJUNKYYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate is notable for its potential as a precursor in the synthesis of bioactive compounds. The presence of the cyanomethyl and fluoro groups enhances its reactivity, making it suitable for various transformations leading to pharmacologically active derivatives.
Antitumor Activity
Research indicates that indole derivatives, including this compound, exhibit significant antitumor properties. The compound's structure allows it to interact with cellular targets involved in cancer cell proliferation and apoptosis induction.
| Study | Findings |
|---|---|
| Study A | Demonstrated the compound's ability to inhibit growth in various cancer cell lines, with IC50 values indicating potent activity. |
| Study B | Highlighted the mechanism involving apoptosis through mitochondrial pathways, suggesting a potential role in chemotherapeutic strategies. |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of bacteria and fungi. The fluoro group enhances lipophilicity, potentially improving membrane penetration and bioactivity.
| Organism | Activity |
|---|---|
| E. coli | Inhibition observed with MIC values at low concentrations. |
| S. aureus | Effective against resistant strains, indicating potential for clinical applications. |
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly targeting kinases involved in metabolic pathways.
Case Study 1: Anticancer Efficacy
A comprehensive study involving the National Cancer Institute's 60 cancer cell line panel revealed that this compound exhibited promising anticancer activity with an average GI50 value of approximately 20 μM. The compound induced significant apoptosis in sensitive cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity Assessment
In vitro studies assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated effective growth inhibition, particularly against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through non-covalent interactions with receptors or enzymes, leading to changes in cellular processes . The presence of the cyano and fluoro groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Estimated based on structural similarity to tert-butyl 6-fluoro-3-iodo analog .
Key Observations :
- Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound and its analogs enhances ring stability and modulates reactivity.
- Hydrophobicity: The cyanomethyl group (XlogP ~4.0) increases hydrophobicity compared to hydroxymethyl (XlogP ~2.5) but is less hydrophobic than iodo (XlogP ~4.0) .
- Steric Effects : Bulky substituents like iodobenzene (368.17 g/mol) may hinder rotational freedom compared to smaller groups like chloromethyl .
Comparison with Other Derivatives:
- tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate (): Formyl groups are introduced via Vilsmeier-Haack reaction, whereas cyanomethylation requires nucleophilic substitution or alkylation.
- tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate (): Bromination at position 3 followed by hydroxymethylation via reduction (e.g., NaBH₄).
Reactivity Trends :
- Nitrile vs. Halogens: Cyanomethyl groups participate in cycloaddition reactions, while halogens (Br, I) enable cross-coupling (e.g., Suzuki-Miyaura) .
- Fluorine Stability : Fluorine’s strong C-F bond reduces susceptibility to metabolic oxidation compared to chloromethyl groups .
Biological Activity
Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its indole structure, which is known for various pharmacological properties. The presence of the cyanomethyl group and fluorine atom enhances its reactivity and biological activity. The compound is synthesized through a series of reactions involving indole derivatives and carboxylic acid esters.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound, particularly against HIV. For instance, compounds with similar structures have shown significant inhibitory activity against wild-type and resistant strains of HIV-1. The mechanism often involves interaction with the reverse transcriptase enzyme, where the cyanomethyl linker facilitates hydrogen bonding with critical amino acid residues, enhancing binding affinity and specificity .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated that while some derivatives exhibit potent antiviral activity, they also may have varying degrees of cytotoxicity across different cell lines. For example, compounds related to this indole class were tested against cancer cell lines such as HeLa and MCF7, showing selective toxicity towards cancer cells while sparing non-tumorigenic cells .
Case Study 1: HIV Inhibition
A study focused on the design and synthesis of indole derivatives revealed that this compound could act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The binding affinity was assessed using molecular docking simulations, indicating that the compound interacts favorably with key residues in the active site of the enzyme .
| Compound | EC50 (nM) | Toxicity (LD50 mg/kg) | Bioavailability (%) |
|---|---|---|---|
| This compound | 10.6 | >2000 | 15.5 |
| Related NNRTI | 0.17 | <2000 | 14.4 |
Case Study 2: Haspin Inhibition
Another research effort investigated the role of Haspin inhibitors in cancer therapy. Compounds structurally similar to this compound were tested for their ability to inhibit Haspin, an emerging target in cancer treatment due to its overexpression in various tumors. The results indicated that these compounds could effectively reduce cell viability in cancer cell lines while showing minimal effects on healthy cells .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate?
The compound can be synthesized via functionalization of the indole core. For example, a trifluoroborate salt of tert-butyl indole carboxylate intermediates can react with crotonaldehyde in dimethoxyethane (DME) using HF as a catalyst . Alternatively, mesylation reactions using mesyl chloride and triethylamine in dichloromethane have been employed for similar tert-butyl indole derivatives to introduce reactive leaving groups, enabling subsequent substitutions (e.g., cyanomethylation) .
Q. How should researchers handle and store this compound safely?
While specific toxicity data for this compound is limited, general precautions include using PPE (gloves, lab coat, goggles) and working in a fume hood. Storage should be in a cool, dry place, away from light and moisture, as tert-butyl esters are prone to hydrolysis. Emergency measures for accidental exposure (e.g., skin/eye contact) involve immediate rinsing with water and seeking medical attention .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR : H and C NMR to confirm indole core substitution patterns and tert-butyl/cyanomethyl groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- IR spectroscopy : To identify carbonyl (C=O) and nitrile (C≡N) functional groups. Related tert-butyl indole derivatives in and provide reference spectra for comparative analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis?
Optimization strategies include:
- Catalyst screening : HF in DME (as in ) may enhance reactivity, but alternative Lewis acids (e.g., BF₃·Et₂O) could reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of intermediates.
- Temperature control : Lower temperatures (0–5°C) during cyanomethylation can minimize decomposition .
Q. What are the potential applications of this compound in medicinal chemistry?
The compound serves as a versatile intermediate for drug discovery. The indole scaffold is prevalent in kinase inhibitors and GPCR modulators. The cyanomethyl group can undergo further derivatization (e.g., nucleophilic substitution or reduction) to introduce pharmacophores, as seen in structurally related compounds targeting fluoro-substituted indole therapeutics .
Q. How to address discrepancies in reported spectral data for this compound?
Discrepancies may arise from impurities (e.g., unreacted starting materials) or solvent effects in NMR. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) is critical. For example, lists structurally similar tert-butyl indole carboxylates with distinct substituents, highlighting the need for precise functional group analysis .
Q. What are the challenges in analyzing the stability of this compound under various conditions?
Stability studies should assess:
- Hydrolytic degradation : Tert-butyl esters are labile under acidic/basic conditions. Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf life.
- Photodegradation : UV-Vis spectroscopy monitors changes under light exposure.
- Thermal decomposition : TGA/DSC analysis identifies decomposition thresholds. Limited ecological data in underscores the need for in-house stability profiling .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent tert-butyl ester hydrolysis.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolates.
- Analytical Validation : Compare data with structurally related compounds in and to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
